molecular formula C8H7IN2 B15231924 5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15231924
M. Wt: 258.06 g/mol
InChI Key: MKEUWCRBPOCJPM-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position on the pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 5th position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 5th position and the methyl group at the 6th position allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)

InChI Key

MKEUWCRBPOCJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)I

Origin of Product

United States

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